
11,17-Dithiaheptacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,17-Dithiaheptacosane is an organic compound with the molecular formula C27H56S2 It is a long-chain hydrocarbon with two sulfur atoms incorporated into its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11,17-Dithiaheptacosane typically involves the reaction of long-chain hydrocarbons with sulfur-containing reagents. One common method is the thiolation of heptacosane using thiol reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of sulfur atoms into the hydrocarbon chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 11,17-Dithiaheptacosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atoms, resulting in the formation of the corresponding hydrocarbon.
Substitution: The sulfur atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Heptacosane.
Substitution: Halogenated or alkylated derivatives of this compound.
Applications De Recherche Scientifique
11,17-Dithiaheptacosane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of sulfur-containing hydrocarbons in various chemical reactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-containing biomolecules.
Industry: this compound is used in the production of specialty chemicals and materials, including lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 11,17-Dithiaheptacosane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include the modulation of enzyme activity, disruption of membrane integrity, and interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Heptacosane: A hydrocarbon with a similar chain length but lacking sulfur atoms.
1,17-Dithiaheptadecane: A shorter-chain analog with two sulfur atoms.
11,17-Dithiahexacosane: A compound with a similar structure but one carbon atom less.
Uniqueness: 11,17-Dithiaheptacosane is unique due to its specific chain length and the position of sulfur atoms within the molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
73987-20-9 |
|---|---|
Formule moléculaire |
C25H52S2 |
Poids moléculaire |
416.8 g/mol |
Nom IUPAC |
1-(5-decylsulfanylpentylsulfanyl)decane |
InChI |
InChI=1S/C25H52S2/c1-3-5-7-9-11-13-15-18-22-26-24-20-17-21-25-27-23-19-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
Clé InChI |
USHHVGUVPUFDKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSCCCCCSCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
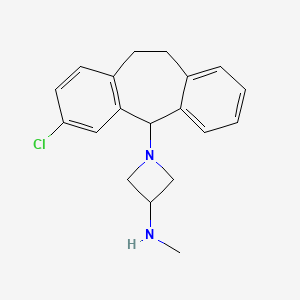
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
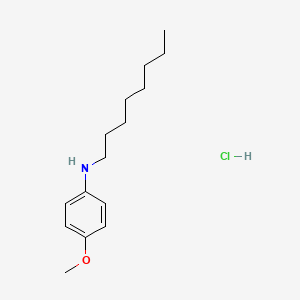
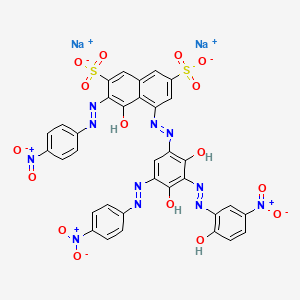


![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)
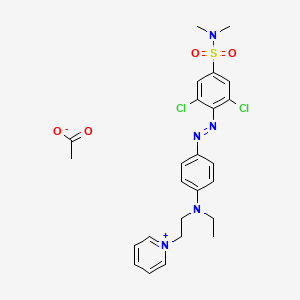

![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
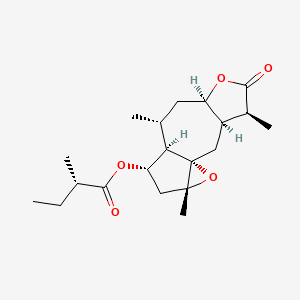
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)
